molecular formula C13H24N2O3 B2723385 (E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide CAS No. 2411334-98-8

(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide

Cat. No. B2723385
CAS RN: 2411334-98-8
M. Wt: 256.346
InChI Key: NZIKRJYOQNZUFV-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide, also known as DMEMO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMO is a synthetic compound that belongs to the class of amides and has a molecular formula of C15H26N2O3.

Mechanism of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide is not fully understood. However, studies have suggested that this compound may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has also been shown to inhibit the replication of HIV by interfering with the virus's ability to integrate its genetic material into the host cell's DNA.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of certain enzymes that are involved in inflammation. This compound has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have low toxicity in animal models, making it a safer alternative to other anti-cancer and anti-inflammatory agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide. One area of interest is its potential use in combination therapy for cancer treatment. This compound has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, suggesting its potential use in combination therapy. Another area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as an anti-viral agent.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-(methoxymethyl)oxirane with N,N-dimethylformamide dimethyl acetal to form 2-(methoxymethyl)oxirane-3,4-dimethylimine. This intermediate is then reacted with but-2-enamide to form the final product, this compound.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to possess anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro, suggesting its potential use as an anti-viral agent.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-15(2)8-4-6-12(16)14-10-13(11-17-3)7-5-9-18-13/h4,6H,5,7-11H2,1-3H3,(H,14,16)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIKRJYOQNZUFV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1(CCCO1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1(CCCO1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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